5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce oxazolidines .
Scientific Research Applications
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(3,5-dimethylphenoxy)methyl]oxirane
- 2- (5- (5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H23N3O3/c1-17-7-8-21(13-18(17)2)30-16-22-9-10-24(31-22)25-28-23(14-27)26(32-25)29-12-11-19-5-3-4-6-20(19)15-29/h3-10,13H,11-12,15-16H2,1-2H3 |
InChI Key |
WNRBFUYTCMEEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.